molecular formula C13H21NO4 B2568627 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid CAS No. 2580240-38-4

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid

Cat. No. B2568627
CAS RN: 2580240-38-4
M. Wt: 255.314
InChI Key: QDXZXSRWHIGDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

Scientific Research Applications

Synthesis and Chemical Transformations

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid and its derivatives have been the subject of various synthetic and chemical transformation studies. For instance, reductive cleavage of related compounds, specifically methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid, has been shown to lead to cleavage of the N–O bond in the isoxazolidine ring. This process yields 1,3-amino alcohols, which can then cyclize to produce bi- or tricyclic lactams or lactones while retaining the three-membered ring (Molchanov et al., 2016).

Antibacterial Applications

Research into the antibacterial applications of spirocyclic compounds has demonstrated the synthesis of novel compounds with potent activity against respiratory pathogens. For example, 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines showed significant in vitro antibacterial activity against a range of pathogens, including Streptococcus pneumoniae and Staphylococcus aureus, as well as in vivo activity in an experimental murine pneumonia model (Odagiri et al., 2013).

Catalytic and Synthetic Applications

In catalytic and synthetic chemistry, the spirocyclic framework has been exploited in various ways. For example, the synthesis of spirocyclic oxetane-fused benzimidazole showcases the utility of these compounds in generating complex molecular architectures. This synthesis involved converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations, yielding novel tetracyclic systems (Gurry et al., 2015).

Drug Design and Biochemical Applications

Spirocyclic compounds are also valuable in drug design and biochemical applications. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids, designed for use in chemistry, biochemistry, and drug design, demonstrates the potential of these compounds in creating sterically constrained amino acids (Radchenko et al., 2010).

Novel Synthetic Routes and Mechanistic Insights

Studies have explored novel synthetic routes and provided mechanistic insights into the formation of spirocyclic compounds. For example, the synthesis of a novel Boc-protected cyclopropane-modified proline analogue highlights the methodological advancements in accessing spirocyclic frameworks for potential pharmaceutical applications (Tymtsunik et al., 2012).

properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(6-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXZXSRWHIGDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid

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